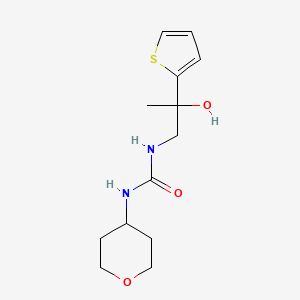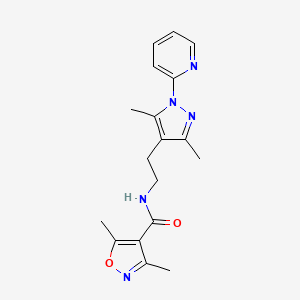![molecular formula C13H12N2OS B2752489 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile CAS No. 478078-01-2](/img/structure/B2752489.png)
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Mechanism of Action
Target of Action
The primary targets of this compound are the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound acts by inhibiting the interaction between GATA3 and SOX4 . This results in a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
The compound affects the biochemical pathways related to cell differentiation and cytokine production. By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal function of these pathways, leading to the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . These effects could potentially be beneficial in the treatment of conditions characterized by overactive Th2 responses, such as allergies and asthma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethyl-1H-pyrrole, which is then reacted with a thiophene derivative under specific conditions to form the desired compound. The reaction conditions often include:
Solvents: Common solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids like aluminum chloride or boron trifluoride.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Synthesis: Using robotic systems to handle repetitive tasks and improve efficiency.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile has shown potential as an inhibitor of specific enzymes and proteins. It is studied for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into treatments for various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its properties make it suitable for applications in electronics and optoelectronics.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-3-4-10(2)15(9)13-11(6-8-17-13)12(16)5-7-14/h3-4,6,8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOQXARVFSMEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752407.png)
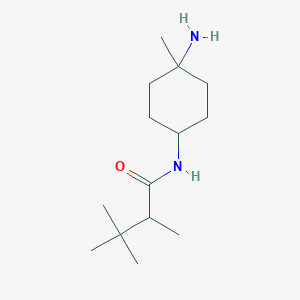

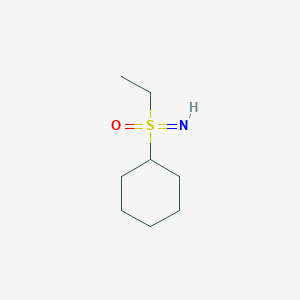
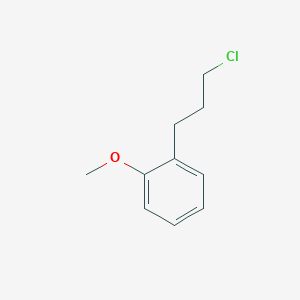
![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)

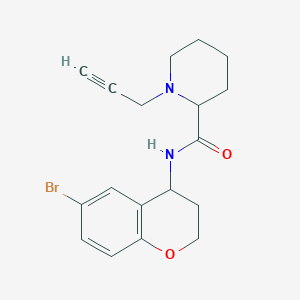
![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)
